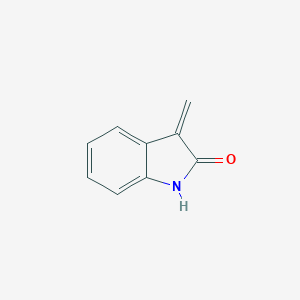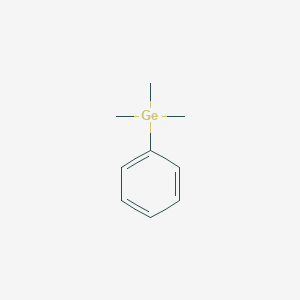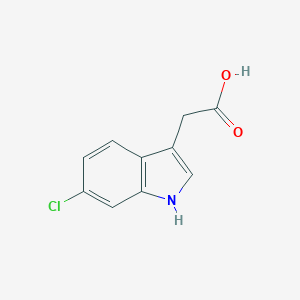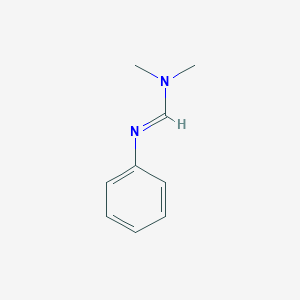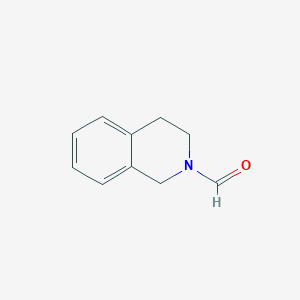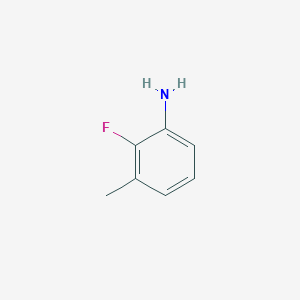
2-氟-3-甲基苯胺
描述
“2-Fluoro-3-methylaniline” is a chemical compound with the molecular formula C7H8FN . It is also known by other names such as “3-amino-2-fluorotoluene” and "2-Fluoro-m-toluidine" .
Synthesis Analysis
The synthesis of “2-Fluoro-3-methylaniline” can be achieved from "2-Fluoro-3-nitrotoluene" .
Molecular Structure Analysis
The molecular weight of “2-Fluoro-3-methylaniline” is 125.14 g/mol . The InChI representation of the molecule is InChI=1S/C7H8FN/c1-5-3-2-4-6 (9)7 (5)8/h2-4H,9H2,1H3 . The canonical SMILES representation is CC1=C (C (=CC=C1)N)F .
Physical And Chemical Properties Analysis
“2-Fluoro-3-methylaniline” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.11 and a boiling point of 87 °C/12 mmHg . The compound is air-sensitive and should be stored under inert gas .
科学研究应用
1. 核苷酸探针中的应用
2-氟-3-甲基苯胺衍生物,如3-氟-2-汞-6-甲基苯胺,已经合成并纳入寡核苷酸中,证明了它们作为高亲和力、特异性核碱基杂交探针的实用性。这种应用在分子生物学和遗传学中具有重要意义,其中对核碱基的特异性结合对于各种实验程序至关重要(Aro-Heinilä, Lönnberg, & Virta, 2019)。
2. 代谢研究
2-氟-3-甲基苯胺已在大鼠肝微粒体代谢研究中进行了研究。这项研究侧重于代谢途径和各种代谢物的产生,这对于理解相关化合物的生物转化和潜在毒性至关重要(Boeren et al., 1992)。
3. 生化指纹
在涉及Eisenia veneta蚯蚓的研究中,2-氟-4-甲基苯胺被用作模型外源物质,以研究毒物诱导的生化变化。这项研究突出了它在环境毒理学和新内源生物标志物鉴定中的作用(Bundy等,2002)。
4. 晶体学和化学合成
2-氟-3-甲基苯胺衍生物已在晶体学领域中使用,为分子结构和相互作用提供了见解。这些信息对于开发新材料和理解分子水平上的化学反应是宝贵的(Mayes等,2008)。
5. 光谱研究
涉及2-氟-N-甲基苯胺的研究包括其在不同状态下的结构和振动研究,这在光谱学领域中非常重要。这些研究有助于我们理解分子行为和性质(Liu et al., 2017)。
6. 催化研究
已经探索了2-氟-3-甲基苯胺衍生物作为化学反应中的催化剂,例如使用CO2作为C1构建块对胺进行甲酰化和甲基化。这项研究在新型高效催化过程的发展中具有重要意义(Yang et al., 2015)。
7. 突变研究
2-氟-3-甲基苯胺已参与与某些化合物的合成和致突变性相关的研究。这些研究为突变发生的分子机制提供了见解,这在遗传学和癌症研究中至关重要(Achiwa et al., 1994)。
8. 治疗应用
虽然专门关注2-氟-3-甲基苯胺在治疗环境中较少见,但相关化合物已被研究用于其在治疗中的潜力。例如,已经探讨了具有修饰如2'-氟的aptamer的稳定性,这对于新药物和治疗剂的开发是相关的(Kratschmer & Levy, 2017)。
安全和危害
属性
IUPAC Name |
2-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZUBZAEFXETBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627933 | |
| Record name | 2-Fluoro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methylaniline | |
CAS RN |
1978-33-2 | |
| Record name | 2-Fluoro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FLUORO-3-METHYLANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


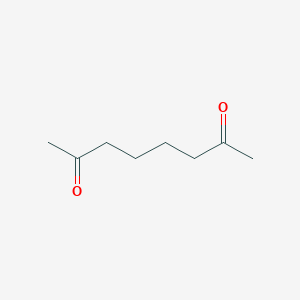
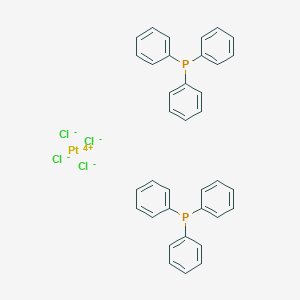
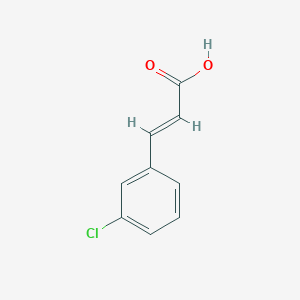
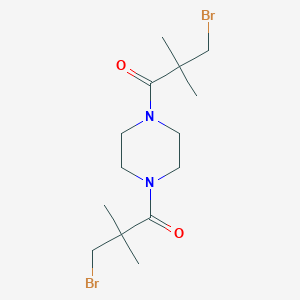
![(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-fluoro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B167708.png)
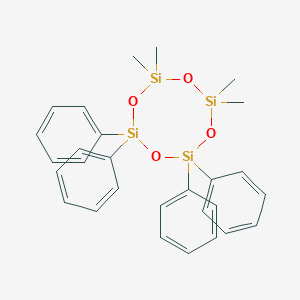
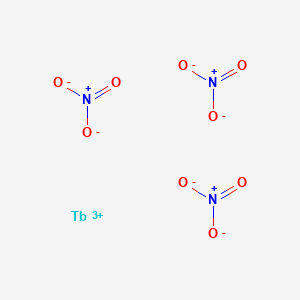
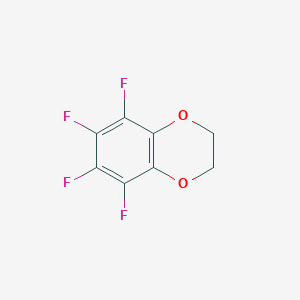
![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)
